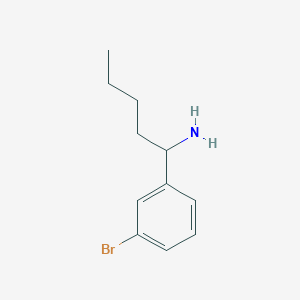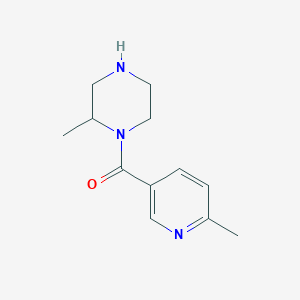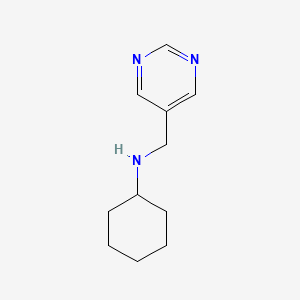
2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine, also known as 2B3B6T, is a heterocyclic compound belonging to the class of pyridines. It is composed of a bromine atom attached to a nitrogen atom and two methyl groups, as well as a trifluoromethyl group. 2B3B6T has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In particular, 2B3B6T has been found to be a promising building block for the synthesis of novel compounds with interesting biological activities.
Scientific Research Applications
1. Chemical Reactivity and Carcinogenic Potential
- A comparative study explored the carcinogenic potential of a series of alkylating and aralkylating bromides, including bromomethylbenz[a]anthracenes, by examining their chemical reactivity and inducing sarcoma at the injection site in rats. The study's outcomes highlighted the relationship between chemical reactivity and carcinogenicity, noting that the highest reactivity may limit in vivo penetration to essential cellular receptor sites due to immediate solvolysis. Bromomethylbenz[a]anthracenes, with intermediate chemical reactivity, are known to interact with DNA in vivo, pointing to a nuanced interplay between chemical structure and carcinogenic risk (Dipple, Levy, & Lawley, 1981).
2. Pyridine Chemistry and Properties
- A comprehensive review of the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine compounds up to 2008 is presented. The review encapsulates the synthesis, properties of free organic compounds, their various forms, and complex compounds. It also delves into important properties like spectroscopic features, structures, magnetic properties, and biological and electrochemical activities. This extensive review points out the gaps in existing research and suggests further investigation into the unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).
3. Pharmacological Characterization of Related Compounds
- The study focuses on the pharmacological characterization of 6-Bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for benzodiazepine receptors. It details the compound's effects, including anxiolytic-like actions, sedative-depressant actions, and its interaction with gamma-amino-butyric acid (GABA)-stimulated influx in cerebral cortical membrane vesicles. This study highlights the compound's potential as a partial agonist of the benzodiazepine receptors (Wolfman et al., 1998).
4. Olfactory and Hepatic Impact of Exposure
- Research investigates the impact of a single exposure to 3-trifluoromethyl pyridine (3FMP) on rats, focusing on its effects on the olfactory epithelium and liver. The study provides insights into the concentration-dependent effects and the temporal aspects of exposure, detailing the progression of damage and subsequent recovery. This research contributes to the understanding of the toxicological profile of pyridine derivatives and their specific impact on different bodily systems (Gaskell et al., 1990).
5. Therapeutic and Industrial Applications
- Pyridine derivatives, including 2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine, are recognized for their significant applications across various fields, notably in medicine and industry. These compounds are known for their diverse biological activities, and many are used in clinical settings. This review encompasses the medicinal and non-medicinal uses of numerous pyridine derivatives, highlighting their increasing importance in modern medicinal applications (Altaf et al., 2015).
properties
IUPAC Name |
2-bromo-3-(bromomethyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-4-1-2-5(7(10,11)12)13-6(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRJSSJZOATYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CBr)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101224414 | |
| Record name | 2-Bromo-3-(bromomethyl)-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine | |
CAS RN |
888738-20-3 | |
| Record name | 2-Bromo-3-(bromomethyl)-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888738-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-(bromomethyl)-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1399693.png)
![5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B1399694.png)


![Butyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1399700.png)
![N-[(pyrimidin-5-yl)methyl]cyclopropanamine](/img/structure/B1399701.png)

![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B1399705.png)

![2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1399707.png)

